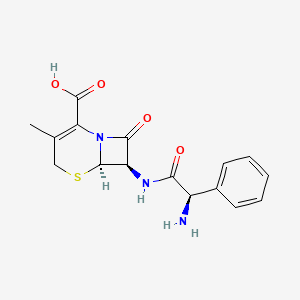
法罗培南相关化合物 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Faropenem Related Compound 4 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .
Synthesis Analysis
The synthesis of Faropenem involves treating a compound of a specific formula with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . Another method involves using (3R, 4R)-4-acetoxy-3-[®(t-butyldimethylsilyloxy)ethyl]2-azetidinone as the primary material .Molecular Structure Analysis
The molecular formula of Faropenem Related Compound 4 is C15H19NO5S . Its molecular weight is 325.39 .Chemical Reactions Analysis
Faropenem, the parent compound of Faropenem Related Compound 4, is a beta-lactam antibiotic. It acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Physical And Chemical Properties Analysis
Faropenem Related Compound 4 is a white to light brown powder . Its molecular formula is C15H19NO5S and its molecular weight is 325.39 .科学研究应用
Treatment of Enterobacterales Infections
Faropenem has been used in the treatment of infections caused by Enterobacterales . These bacteria are a large family that includes many of the common pathogens such as Escherichia coli and Salmonella .
Development of Resistance and Cross-Resistance to Carbapenems
Studies have shown that Faropenem may develop resistance and cross-resistance to carbapenems . Carbapenems are a class of highly effective antibiotic agents commonly used in the treatment of severe or high-risk bacterial infections .
Treatment of Urinary Tract Infections (UTIs)
Oral penem antibiotics like Faropenem are used for the treatment of indications including urinary tract infections (UTIs) . UTIs are infections that affect any part of the urinary system, which includes the kidneys, bladder, ureters, and urethra .
Broad-Spectrum Antibiotic
Faropenem is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria . This makes it a valuable tool in treating various types of infections .
Good β-lactamase Stability
Faropenem has good β-lactamase stability . β-lactamase is an enzyme produced by some bacteria that can break down and inactivate some antibiotics . Faropenem’s stability means it can resist this breakdown, making it effective against β-lactamase-producing bacteria .
Potent Penicillin-Binding Protein Affinity
Faropenem has a potent affinity for penicillin-binding proteins . These proteins are a common target of many antibiotics, including penicillins and cephalosporins . Faropenem’s strong affinity for these proteins means it can effectively inhibit their activity, leading to the death of the bacteria .
作用机制
Target of Action
Faropenem, and by extension Faropenem Related Compound 4, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .
Mode of Action
Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Faropenem is the bacterial cell wall synthesis pathway . By targeting the PBPs, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Faropenem exhibits favorable pharmacokinetic properties. The prodrug form of Faropenem offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins . The half-life of Faropenem sodium is approximately 0.8 hours . Administration of Faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .
Result of Action
The primary result of Faropenem’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Faropenem causes the cells to become structurally compromised, leading to cell lysis and death . This makes Faropenem effective against a broad range of bacterial infections .
Action Environment
The action of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can potentially affect the efficacy of Faropenem. Faropenem is resistant to hydrolysis by nearly all beta-lactamases, including extended-spectrum beta-lactamases and ampc beta-lactamases . This resistance to beta-lactamases enhances Faropenem’s stability and efficacy in a variety of bacterial environments .
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Faropenem Related Compound 4 involves the conversion of 2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of 2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one with sodium borohydride in methanol to form the corresponding alcohol", "Acetylation of the alcohol with acetic anhydride in acetic acid to form the corresponding acetate", "Treatment of the acetate with sodium hydroxide in water to form the corresponding acid", "Conversion of the acid to the corresponding acid chloride with thionyl chloride", "Reaction of the acid chloride with 2-amino-3-methylbutanoic acid in the presence of triethylamine in ethyl acetate to form Faropenem Related Compound 4" ] } | |
CAS 编号 |
106559-80-2 |
产品名称 |
Faropenem Related Compound 4 |
分子式 |
C15H19NO5S |
分子量 |
325.39 |
外观 |
White to light brown powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-, 2-propen-1-yl ester, |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)

